The compound can be classified as an aromatic halide due to the presence of the bromine atom, and as a fluorinated organic compound due to the difluoromethyl group. Its molecular formula is , indicating that it contains nine carbon atoms, eight hydrogen atoms, one bromine atom, two fluorine atoms, and one oxygen atom. The compound is often used in various synthetic applications in organic chemistry.
The synthesis of 3-Bromo-5-(difluoromethyl)anisole can be achieved through several methods, typically involving the introduction of the difluoromethyl group into an existing anisole framework. One common method involves electrophilic aromatic substitution reactions where anisole derivatives are treated with difluoromethylating agents.
The molecular structure of 3-Bromo-5-(difluoromethyl)anisole can be represented using various notations:
BrC1=CC(=C(C=C1)OC(F)(F)C)O
InChI=1S/C9H8BrF2O/c1-12-8-4-6(10)5-7(8)13-9(2,3)4/h4-5H,1-3H3
3-Bromo-5-(difluoromethyl)anisole can participate in various chemical reactions typical of aromatic compounds:
The mechanism of action for reactions involving 3-Bromo-5-(difluoromethyl)anisole typically follows standard pathways for aromatic compounds:
These mechanisms are influenced by the electronic effects of both bromine and fluorine substituents.
3-Bromo-5-(difluoromethyl)anisole finds applications in several areas:
3-Bromo-5-(difluoromethyl)anisole (CAS 1261476-12-3) is a halogenated aromatic compound with the molecular formula C₈H₇BrF₂O and a molecular weight of 237.04 g/mol. Its structure features three key functional groups: a bromine atom at the meta position, a methoxy group (-OCH₃) as an electron-donating substituent, and a difluoromethyl group (-CF₂H) as a strongly electron-withdrawing unit. This combination creates distinct electronic polarization: the bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura borylation), while the difluoromethyl group enhances lipophilicity and metabolic stability—critical for pharmaceutical applications [9].
The methoxy group’s +R effect directs electrophiles to ortho/para positions, but the electron-deficient difluoromethyl group (-CF₂H, σₚ = 0.33) counterbalances this, moderating ring reactivity. This duality allows selective transformations at the bromine site while protecting other ring positions from uncontrolled electrophilic attack. The compound’s solid state and stability under refrigeration (storage recommendations: 2–8°C) further support its utility as a synthetic intermediate [7].
Table 1: Molecular Comparison of Halogenated Anisoles
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
3-Bromo-5-(difluoromethyl)anisole | C₈H₇BrF₂O | 237.04 | Br, -CF₂H, -OCH₃ (meta-substituted) |
3-Bromo-5-(trifluoromethyl)anisole | C₈H₆BrF₃O | 255.03 | Br, -CF₃, -OCH₃ |
4-Bromo-2-(trifluoromethyl)anisole | C₈H₆BrF₃O | 255.03 | Br, -CF₃, -OCH₃ (ortho/para-substituted) |
3-Bromo-5-(difluoromethoxy)anisole | C₈H₇BrF₂O₂ | 253.04 | Br, -OCF₂H, -OCH₃ |
The synthesis of difluoromethyl-substituted anisoles emerged from advances in organofluorine chemistry during the 2000s, driven by demand for bioactive intermediates. Early routes to related compounds like 3-bromo-5-(trifluoromethyl)aniline involved multi-step sequences (acetylation → nitration → deamination), yielding target molecules in ~43% overall yield [8]. For 3-bromo-5-(difluoromethyl)anisole, synthetic pathways evolved through:
Industrial interest surged due to the group’s metabolic stability—difluoromethyl ethers resist oxidative degradation better than non-fluorinated analogs. This property aligns with trends in agrochemical and pharmaceutical development, where 35–50% of new actives incorporate fluorine [8]. The compound’s CAS registration (1261476-12-3) formalized its role as a building block for kinase inhibitors and antiviral agents, reflecting its transition from academic curiosity to commercial availability (purity: ≥95%) [7].
Table 2: Evolution of Synthetic Methods for Halogenated Anisoles
Era | Synthetic Approach | Key Reagents/Conditions | Limitations |
---|---|---|---|
1990s–2000 | Classical Halogenation | Br₂, FeBr₃ (Lewis acid catalyst), 80–100°C | Low regioselectivity, overhalogenation |
2000–2010 | Phase-Transfer Catalysis | NaOCH₃, TBAB, CH₂Cl₂/H₂O biphasic system | Scalability issues |
2010–Present | Directed Ortho/Meta-Functionalization | Pd-catalyzed coupling, -CF₂H transfer agents | High cost but superior regiocontrol |
The juxtaposition of electron-donating (-OCH₃, σₚ = −0.27) and electron-withdrawing groups (-CF₂H, σₚ = 0.33; Br, σₚ = 0.23) on the benzene ring creates a polarized electronic landscape. This governs three key reactivity patterns:
The -CF₂H group’s moderate electron-withdrawal balances steric accessibility and electronic effects, unlike bulkier -OCF₃ analogs. This enables transformations impractical for trifluoromethylated derivatives, such as lithiation at −78°C for carboxylation [8] [9].
Table 3: Substituent Effects on Reaction Outcomes
Reaction Type | Condition | Effect of -OCH₃ | Effect of -CF₂H/Br | Outcome |
---|---|---|---|---|
Nucleophilic Substitution | K₂CO₃, DMF, 60°C | Activates ring for SNAr | Stabilizes Meisenheimer complex | 85% yield with piperidine |
Electrophilic Nitration | HNO₃/Ac₂O, 0°C | Directs NO₂⁺ to ortho position | Moderates ring activation | Mono-nitration at C4 (72% yield) |
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | No interference | No Pd poisoning | Biaryl product (91% yield) |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0